N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-8-5-9-16(22)11-15)13-18(23-25)14-7-6-10-17(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDRSZBUXBRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated ketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Addition of the pivaloyl group: This can be done through an acylation reaction using pivaloyl chloride.
Attachment of the methanesulfonamide group: This step typically involves a sulfonamide formation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fluorophenyl group , a pivaloyl group , and a methanesulfonamide group , which contribute to its distinctive properties. The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones.
- Introduction of the Fluorophenyl Group : Often accomplished via Suzuki-Miyaura coupling.
- Addition of the Pivaloyl Group : Conducted using acylation reactions with pivaloyl chloride.
- Attachment of the Methanesulfonamide Group : Formed through reactions with methanesulfonyl chloride.
Scientific Research Applications
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has diverse applications:
Chemistry
- Building Block for Complex Molecules : Its unique structure makes it an ideal precursor for synthesizing more intricate compounds.
Biology
- Biological Probes : It may be utilized to study biological pathways and interactions, particularly in cellular signaling.
Medicine
- Pharmaceutical Intermediate : The compound has potential as an active ingredient in drug development due to its biological activities.
Industry
- Specialty Chemicals Production : It can be employed in the synthesis of specialized chemicals and materials.
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties, disrupting microbial cell wall synthesis or metabolic pathways essential for survival.
Anticancer Properties
Investigations suggest this compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators, inhibiting tumor cell proliferation through targeted signaling pathways.
Anti-inflammatory Effects
The compound can inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators and alleviating symptoms associated with inflammatory conditions.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives similar to this compound effectively inhibited bacterial growth in vitro, suggesting its utility as a new antimicrobial agent.
- Cancer Research : Research indicated that pyrazole derivatives could induce apoptosis in various cancer cell lines, showcasing their potential as anticancer therapeutics.
- Inflammation Model : In vivo studies revealed that compounds like this compound significantly reduced inflammatory markers in animal models.
Mechanism of Action
The mechanism of action of N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
*Calculated molecular formula for the target compound.
Substituent Effects on Physicochemical Properties
- Pivaloyl vs. Sulfonyl Groups : The target compound’s pivaloyl group (tert-butyl carbonyl) introduces significant steric bulk compared to methylsulfonyl or phenylsulfonyl groups in analogs . This may reduce solubility but enhance metabolic stability by shielding the pyrazole core.
- Fluorophenyl vs. Dimethylaminophenyl: The 3-fluorophenyl group in the target compound is electron-withdrawing, contrasting with the electron-donating 4-dimethylaminophenyl group in . Such differences could modulate binding affinities in biological targets (e.g., enzyme active sites).
- Sulfonamide Linkage : While the target compound and both feature methanesulfonamide, uses ethanesulfonamide, which may alter hydrophobicity and hydrogen-bonding capacity.
Functional Implications
- Heterocyclic Variations : Replacing pyrazole with triazole introduces additional hydrogen-bonding sites, which could influence target selectivity.
Biological Activity
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the methanesulfonamide group. The synthetic route has been optimized for yield and purity, often employing techniques such as column chromatography for purification.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
2. Anticancer Properties
Recent investigations have suggested that this compound may have anticancer potential. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies indicate that compounds similar to this compound can inhibit tumor cell proliferation by targeting specific signaling pathways associated with cancer growth .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their function and disrupting metabolic processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly those related to cancer progression.
Case Studies
Several studies have explored the effects of similar pyrazole derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study B | Showed that a related pyrazole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. |
| Study C | Reported anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to controls. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. The pivaloyl group can be introduced using tert-butyl chloroformate under nucleophilic conditions .
- Step 2 : Functionalize the phenyl ring with a methanesulfonamide group via sulfonation of the aniline intermediate, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm intermediates via NMR (e.g., δ 7.50–7.42 ppm for aromatic protons) and HRMS (e.g., [M + Na] at m/z 573.1176) .
Q. How is the structural integrity of the compound validated during synthesis?
- Techniques :
- NMR Spectroscopy : Monitor aromatic proton environments (δ 7.3–7.5 ppm) and sulfonamide protons (δ 2.34 ppm for CH) .
- X-ray Crystallography : Resolve crystal packing (monoclinic P2/c space group, unit cell parameters: a = 6.5449 Å, b = 26.1030 Å) to confirm stereochemistry .
- HRMS : Verify molecular ion peaks with <1 ppm mass accuracy .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Approach :
- In vitro enzyme inhibition : Test against kinases or hydrolases using fluorescence-based assays (IC determination) .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HepG2) to assess viability at 10–100 μM concentrations .
Advanced Research Questions
Q. How does conformational analysis via X-ray crystallography inform stability and reactivity?
- Key Findings :
- The pyrazole ring adopts a puckered conformation (torsion angle: N1–N2–C2–C3 = −178.5°), stabilizing the dihydro-1H-pyrazole moiety.
- The 3-fluorophenyl group exhibits a dihedral angle of 85.2° with the pyrazole plane, reducing steric hindrance .
Q. What structure-activity relationship (SAR) insights exist for fluorophenyl and sulfonamide substituents?
- SAR Strategies :
- Fluorine positioning : 3-Fluorophenyl derivatives show higher bioactivity than 4-fluorophenyl analogs due to enhanced electronic effects on π-π stacking .
- Sulfonamide modification : Replace methanesulfonamide with toluenesulfonamide (e.g., 4-methylbenzenesulfonamide) to improve lipophilicity (logP increase by 0.5 units) .
Q. How can solubility challenges be addressed without compromising activity?
- Optimization Methods :
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
- Prodrug design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
Q. What crystallographic data are critical for resolving polymorphism issues?
- Parameters :
- Unit cell dimensions (e.g., V = 2415.0 Å) and Z′ values to identify pseudo-symmetry .
- Hydrogen-bonding networks (e.g., C–H···O interactions between sulfonamide and pyrazole groups) to predict stability .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
